(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone
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Overview
Description
(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone: is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound features a thieno[2,3-b]pyridine core substituted with hydroxyl, methyl, and phenyl groups, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common method is the three-component condensation of cyanothioacetamide with appropriate aldehydes and ketones[_{{{CITATION{{{1{One-Pot Synthesis of Thieno [2,3- b]pyridine and Pyrido 3′,2′:4,5 .... The reaction conditions often require the use of strong bases or acids to facilitate the formation of the thieno[2,3-b]pyridine core[{{{CITATION{{{_1{One-Pot Synthesis of Thieno [2,3- b]pyridine and Pyrido 3′,2′:4,5 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of automated systems for reaction monitoring and control can help optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
This compound is unique due to its specific substitution pattern and structural features. Similar compounds include:
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone
(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone
These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
(3-hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-9-6-10(2)14(11(3)7-9)16(21)18-17(22)15-12(4)8-13(5)20-19(15)23-18/h6-8,22H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVAPYBFNXYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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